Propoxur-d3

Vue d'ensemble

Description

Propoxur-d3 est un dérivé marqué au deutérium du propoxur, un insecticide carbamate. Ce composé est principalement utilisé comme étalon interne pour la quantification du propoxur dans diverses applications analytiques. Le propoxur lui-même est connu pour son efficacité dans le contrôle des ravageurs tels que les punaises de lit et les moustiques, et il fonctionne en inhibant la cholinestérase, une enzyme essentielle au bon fonctionnement du système nerveux .

Méthodes De Préparation

La préparation du propoxur-d3 implique généralement la réaction d'un composé chloré de propoxur avec de l'acide chlorhydrique dans du méthanol deutéré. Ce processus nécessite des conditions opératoires strictes et la sélection appropriée de solvants pour garantir une pureté et un rendement élevés du produit . Les méthodes de production industrielle du this compound sont similaires à celles utilisées pour d'autres composés marqués au deutérium, impliquant un contrôle minutieux des paramètres de réaction pour obtenir le marquage isotopique souhaité.

Analyse Des Réactions Chimiques

Le propoxur-d3 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le groupe isopropyle peut être oxydé pour former un hémiacétal instable, qui se décompose en acétone.

Désalkylation: Le groupe isopropyle peut être désalkylé pour produire le catéchol parent. Les réactifs couramment utilisés dans ces réactions comprennent les acides et les agents oxydants, et les principaux produits formés sont le phénol isopropoxy, le o-hydroxy phényl méthylcarbamate et le catéchol.

Applications de recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique pour diverses applications:

Surveillance environnementale: Il est utilisé pour suivre et quantifier la présence de propoxur et de ses métabolites dans des échantillons environnementaux, tels que le sol et l'eau.

Surveillance biologique: Le this compound est utilisé dans des études pour surveiller l'exposition et les effets du propoxur sur les systèmes biologiques, y compris son impact sur les organismes non cibles.

Études toxicologiques: Il est utilisé pour étudier les propriétés toxicologiques du propoxur, y compris ses effets sur l'activité de la cholinestérase et son potentiel à provoquer un stress oxydatif.

Mécanisme d'action

Le this compound, comme le propoxur, exerce ses effets en inhibant la cholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans le système nerveux . Cette inhibition entraîne une accumulation d'acétylcholine, entraînant une stimulation continue des nerfs, des muscles et des glandes. De plus, le this compound peut subir des transformations métaboliques pour produire des espèces réactives de l'oxygène (ROS), qui contribuent à ses effets toxiques . Les cibles moléculaires impliquées comprennent la cholinestérase et les récepteurs nicotiniques de l'acétylcholine .

Applications De Recherche Scientifique

Toxicological Studies

Propoxur-d3 as an Internal Standard

this compound is primarily used as an internal standard in quantitative analysis of propoxur through Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This application is crucial for accurately measuring propoxur concentrations in biological and environmental samples, ensuring reliable data for toxicological assessments .

Case Study: Environmental Monitoring

A study conducted on pesticide residues in agricultural runoff utilized this compound to quantify the levels of propoxur in water samples. The results indicated significant contamination levels during peak agricultural seasons, highlighting the importance of monitoring pesticide use to mitigate environmental impacts .

Agricultural Research

Efficacy Against Pests

Research has demonstrated that propoxur is effective against a range of agricultural pests, including aphids and beetles. This compound facilitates these studies by serving as a control standard, allowing researchers to compare the efficacy of various formulations and application methods.

Data Table: Efficacy of Propoxur in Pest Control

Human Health Studies

Exposure Assessment

this compound has been utilized in studies assessing human exposure to pesticides, particularly in vulnerable populations such as children and pregnant women. These studies often involve biomonitoring techniques where this compound serves as a reference compound to evaluate exposure levels from dietary sources or environmental contamination.

Case Study: Pediatric Exposure

A case-control study found associations between prenatal exposure to organophosphates, including propoxur, and adverse health outcomes such as congenital anomalies. This compound was used to establish baseline exposure levels in maternal blood samples .

Biodegradation Studies

Environmental Impact Assessment

Research on the degradation pathways of propoxur in various environments employs this compound to track its persistence and breakdown products. Understanding these pathways is vital for assessing the long-term effects of pesticide use on ecosystems.

Data Table: Biodegradation Rates of Propoxur

| Environment | Half-life (days) | Major Degradation Products |

|---|---|---|

| Soil | 10 | 2-ethyl-6-methylphenol |

| Water | 5 | Carbamic acid derivatives |

| Air | 2 | Volatile organic compounds |

Regulatory Frameworks

Standardization for Safety Assessments

The use of this compound as an internal standard aligns with regulatory requirements for pesticide safety assessments. Agencies such as the EPA require standardized methods for detecting pesticide residues to ensure public health safety and environmental protection .

Mécanisme D'action

Propoxur-d3, like propoxur, exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerves, muscles, and glands. Additionally, this compound can undergo metabolic transformations to produce reactive oxygen species (ROS), which contribute to its toxic effects . The molecular targets involved include cholinesterase and nicotinic acetylcholine receptors .

Comparaison Avec Des Composés Similaires

Le propoxur-d3 est unique en raison de son marquage au deutérium, ce qui le distingue des autres insecticides carbamates. Des composés similaires comprennent:

Carbaryl: Un autre insecticide carbamate ayant un mécanisme d'action similaire mais sans marquage au deutérium.

Aldicarb: Un insecticide carbamate hautement toxique utilisé en agriculture.

Méthomyl: Un insecticide carbamate connu pour son action rapide contre les ravageurs. L'unicité du this compound réside dans son application comme étalon interne à des fins analytiques, offrant une précision accrue dans la quantification du propoxur et de ses métabolites.

Activité Biologique

Propoxur-d3 is a deuterated form of the carbamate insecticide propoxur, primarily used for pest control in various settings. This article explores its biological activity, focusing on its effects on human health, particularly in relation to cancer cell dynamics and neurodevelopmental impacts in children.

Overview of this compound

Propoxur is a carbamate insecticide that has been widely utilized since its introduction in the 1960s. It acts by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses, which results in prolonged nerve impulse transmission. The deuterated variant, this compound, is often used in research to trace metabolic pathways and assess the biological effects of the compound.

Cancer Cell Dynamics

Recent studies have highlighted propoxur's role in enhancing the migration and invasion of breast cancer cells through oxidative stress mechanisms. Specifically, research conducted on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that exposure to propoxur increased the expression of matrix metalloproteinase-2 (MMP-2) and reactive oxygen species (ROS) levels significantly.

- Key Findings :

- At concentrations of 0.01, 1, and 100 μM, propoxur increased cell invasion by 110.8% to 406% compared to untreated controls.

- The expression of nuclear factor E2-related factor 2 (Nrf2), which plays a critical role in cellular defense against oxidative stress, was also upregulated following treatment.

- The activation of the ERK signaling pathway was implicated in promoting Nrf2 translocation to the nucleus, further enhancing MMP expression and cellular invasion capabilities .

| Concentration (μM) | MCF-7 Cell Invasion (%) | MDA-MB-231 Cell Invasion (%) |

|---|---|---|

| 0.01 | 110.8 | 41.0 |

| 1 | 142.4 | 162.1 |

| 100 | 188.0 | 406.0 |

This evidence suggests that propoxur may facilitate cancer progression through ROS-mediated pathways.

Neurodevelopmental Effects

In addition to its effects on cancer cells, propoxur exposure has been linked to adverse neurodevelopmental outcomes in children. A study published in NeuroToxicology found that fetal exposure to propoxur was associated with poor motor skill development at two years of age.

- Study Highlights :

- Researchers monitored pesticide exposure levels in pregnant women and their children using hair and blood samples.

- The analysis indicated a strong correlation between high levels of fetal exposure to propoxur and developmental delays in motor skills.

This study underscores the potential risks associated with propoxur exposure during critical periods of development .

Toxicological Profile

The toxicity profile of propoxur indicates significant risks associated with its use:

Propriétés

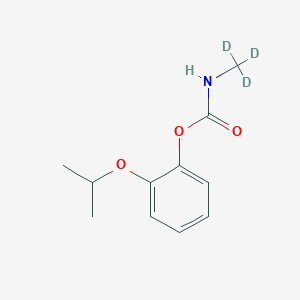

IUPAC Name |

(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRUGXGCCGIOQO-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.